4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole

Description

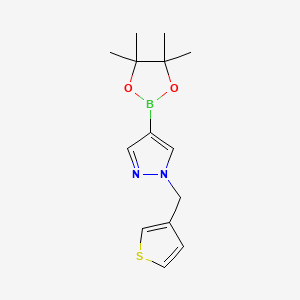

This compound is a pyrazole derivative containing a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and a thiophen-3-ylmethyl substituent. Its molecular formula is C14H19BN2O2S, with a molecular weight of 290.19 g/mol (CAS 864754-19-8) . The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science.

Properties

Molecular Formula |

C14H19BN2O2S |

|---|---|

Molecular Weight |

290.2 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)pyrazole |

InChI |

InChI=1S/C14H19BN2O2S/c1-13(2)14(3,4)19-15(18-13)12-7-16-17(9-12)8-11-5-6-20-10-11/h5-7,9-10H,8H2,1-4H3 |

InChI Key |

MTWHNDFFCGFSJS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The key synthetic approach involves the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a suitable thiophen-3-ylmethyl electrophile or a protected intermediate. The boronate ester moiety (pinacol boronate) is stable under typical reaction conditions, allowing selective functionalization at the pyrazole nitrogen.

Common Reagents and Conditions

- Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3) are frequently used to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents such as N-methylpyrrolidinone (NMP), dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are employed to dissolve reactants and promote reaction efficiency.

- Protecting Groups: The use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is common to protect the pyrazole nitrogen during intermediate steps, improving yields and selectivity.

- Atmosphere: Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

Specific Preparation Routes

SEM-Protected Pyrazole Intermediate Synthesis

One widely reported method involves the preparation of SEM-protected pyrazole boronic acid pinacol ester as an intermediate:

Direct Alkylation with Thiophen-3-ylmethyl Electrophiles

Notes on Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of pyrazole protons (~7.8 ppm), pinacol methyl groups (~1.2 ppm), and characteristic signals for SEM or alkyl substituents.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weights (e.g., m/z 325 for SEM-protected pyrazole boronate ester).

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity, with typical Rf values around 0.5 in petroleum ether/ethyl acetate mixtures.

- Chromatography: Silica gel column chromatography or automated flash chromatography is employed for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions may target the pyrazole ring or the boronate ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the pyrazole ring or boronate ester.

Substitution: Various aryl or vinyl-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology

Bioconjugation: The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.

Medicine

Drug Development:

Industry

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole depends on its application. In catalysis, it may act as a ligand that stabilizes transition metal complexes. In bioconjugation, the boronate ester group forms reversible covalent bonds with diols, facilitating the attachment of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester

- Structure : Differs in the thiophene substitution position (2-yl vs. 3-ylmethyl).

- Thiophene’s sulfur atom also alters electronic properties, influencing reactivity and solubility .

1-(4-Fluorobenzyl)-1H-pyrazole-4-boronic acid pinacol ester

- Structure : Replaces thiophene with a 4-fluorobenzyl group.

- Impact: The electron-withdrawing fluorine enhances the boronic ester’s electrophilicity, accelerating Suzuki reactions.

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole

- Structure : Boronic ester attached to a phenyl ring instead of a pyrazole.

- Impact : The phenyl group increases hydrophobicity, improving membrane permeability but reducing water solubility. This structural difference limits its utility in aqueous-phase reactions .

Antimicrobial Pyrazole Derivatives

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in ).

- Comparison : While the target compound lacks direct antimicrobial data, its thiophene moiety may enhance interactions with bacterial membranes via hydrophobic or sulfur-specific binding, differing from halogenated aryl groups in Compound 4 .

Kinase Inhibitors

- Example : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1002334-06-6).

Yield and Purity

- Target Compound : Synthesized via Suzuki coupling with yields up to 84.1% under optimized conditions (e.g., reflux in 1,2-dichloroethane) .

- Similar Compound : 1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole achieved only 15% yield due to side reactions in microwave-assisted synthesis .

Reaction Conditions

Physicochemical Properties

Key Research Findings

Electronic Effects : Thiophene’s electron-rich nature enhances the boronic ester’s stability in Suzuki reactions compared to fluorinated or chlorinated analogs .

Biological Interactions : Thiophen-3-ylmethyl derivatives show unique binding in kinase inhibition assays due to sulfur’s polarizability, unlike methyl or phenyl substituents .

Crystallography : Isostructural compounds () with triclinic symmetry suggest similar packing patterns, but thiophene’s bulkiness may introduce conformational flexibility .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(thiophen-3-ylmethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 219.07 g/mol. The compound features a pyrazole ring substituted with a thiophene group and a dioxaborolane moiety, which is known for its unique reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 32-128 µg/mL for these pathogens, suggesting moderate antibacterial efficacy.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 cells and 18 µM for A549 cells, indicating promising anticancer activity.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, the compound appears to interfere with the PI3K/Akt signaling pathway, leading to apoptosis in cancer cells. This was corroborated by flow cytometry analysis showing an increase in early apoptotic cells upon treatment with the compound.

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 (µg/mL) | References |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32-128 | |

| Antibacterial | Escherichia coli | 64-256 | |

| Anticancer | MCF-7 | 15 | |

| Anticancer | A549 | 18 |

Table 2: Mechanistic Insights

| Mechanism | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of PI3K/Akt signaling pathway leading to apoptosis | |

| Apoptosis Induction | Increased early apoptotic cells as shown by flow cytometry analysis |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that at concentrations as low as 32 µg/mL, the growth of the bacteria was significantly inhibited. This study highlights the potential for developing this compound into an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Further analysis revealed that apoptosis was induced through mitochondrial pathways, supporting its potential as an anticancer therapeutic.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(thiophen-3-ylmethyl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : React thiophen-3-ylmethyl hydrazine with a β-keto boronate ester (e.g., pinacol-protected boronic acid derivatives) under acidic conditions (e.g., HCl in ethanol) at 60–80°C for 6–12 hours .

Boronate Ester Introduction : Perform a Suzuki-Miyaura cross-coupling reaction using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid precursor. Optimize solvent (THF or DMF) and base (Na₂CO₃) for higher yields .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, HCl, 70°C | 65–75 | ≥95% |

| 2 | Pd(PPh₃)₄, THF, 80°C | 50–60 | ≥90% |

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Key characterization techniques include:

Q. What purification strategies are effective for removing by-products?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1) to separate boronate esters from unreacted hydrazine derivatives .

- Recrystallization : Ethanol/water (1:2) yields crystals with >99% purity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step?

Methodological Answer: Critical factors include:

- Catalyst Selection : PdCl₂(dppf) improves coupling efficiency for sterically hindered substrates (e.g., thiophene derivatives) compared to Pd(PPh₃)₄ .

- Solvent Optimization : DMF enhances solubility of aromatic intermediates but may require higher temperatures (100°C).

- Base Screening : K₃PO₄ increases reaction rates over Na₂CO₃ in THF .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 55 |

| PdCl₂(dppf) | DMF | 100 | 70 |

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) affect bioactivity?

Methodological Answer:

Q. How should stability studies be designed to assess shelf-life under varying conditions?

Methodological Answer:

Q. What analytical contradictions might arise in purity assessments?

Methodological Answer:

Q. How can computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.